molecular formula C11H12BrN3O B1522325 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1000339-34-3

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B1522325
CAS No.: 1000339-34-3
M. Wt: 282.14 g/mol
InChI Key: RSIHPLASTHLNBG-UHFFFAOYSA-N
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Description

The compound “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a medicine intermediate .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “this compound” from the web search results .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12BrN3O . The molecular weight is 282.14 g/mol . The InChI string is InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 . The canonical SMILES string is CC©(C1=CN(N=N1)C2=CC=C(C=C2)Br)O .


Chemical Reactions Analysis

Unfortunately, I could not find specific information on the chemical reactions of “this compound” from the web search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :

Scientific Research Applications

  • Antifungal Applications : The synthesis of 1,2,3-triazole derivatives, including compounds similar to the one , has been studied for their antifungal properties. For example, Lima-Neto et al. (2012) synthesized a range of these compounds and found them effective against various Candida species. They suggested that modifying the structure could yield better drug candidates in the future (Lima-Neto et al., 2012).

  • Applications in Fluorescent Biomarkers : Pelizaro et al. (2019) explored the use of triazoanilines, synthesized from components including a similar triazole compound, as fluorescent markers. These markers have potential applications in biodiesel quality control, demonstrating low acute toxicity in various biological models, which suggests their safe use in environmental exposure (Pelizaro et al., 2019).

  • Antibacterial Properties : The compound and its derivatives have also been evaluated for their antibacterial properties. Kaushik et al. (2020) synthesized a series of sulfonamide containing 1,2,3-triazoles and found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Kaushik et al., 2020).

  • Potential in Antimicrobial Screening : Other studies, like those by Shaikh et al. (2014), have also synthesized derivatives of this compound and evaluated them for their antimicrobial activity against various bacteria and fungi, suggesting its broader potential in antimicrobial applications (Shaikh et al., 2014).

Mechanism of Action

Unfortunately, I could not find specific information on the mechanism of action of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .

Safety and Hazards

When handling “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol”, it is recommended to wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Unfortunately, I could not find specific information on the future directions of “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” from the web search results .

Properties

IUPAC Name

2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHPLASTHLNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674330
Record name 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-34-3
Record name 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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